O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
Description
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a bicyclic amine derivative featuring a strained 2.1.1 hexane ring system. This compound is characterized by two ester groups: a tert-butyl ester at the O2 position and a methyl ester at the O5 position. Its molecular formula is C13H21NO4 (molecular weight 255.31 g/mol), distinct from larger bicyclic analogs like the 2.2.2 octane variant (C14H23NO4, MW 269.34 g/mol) . The smaller 2.1.1 bicyclo system confers significant ring strain, which influences its reactivity and stability compared to less strained analogs. This compound is primarily used in medicinal chemistry as a rigid scaffold for drug design, particularly in targeting central nervous system (CNS) receptors due to its ability to mimic bioactive conformations.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
InChI Key |
WITHEBMIQIDICK-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the azabicyclo[2.1.1]hexane core.
- Introduction of the two carboxylate ester groups with selective protection.
- Control of stereochemistry to obtain the endo isomer.
- Use of protecting groups such as tert-butyl and methyl esters to differentiate the two carboxyl groups.
Key Synthetic Routes
Cycloaddition Approach
A common method to prepare azabicyclo[2.1.1]hexane derivatives is via [2+2] cycloaddition or intramolecular cyclization involving aziridines or related nitrogen-containing small rings.
- Starting from an aziridine or aminoalkene precursor, a cycloaddition reaction is induced to form the bicyclic ring system.
- The dicarboxylate moieties are introduced either before or after ring closure depending on the route.
- The tert-butyl and methyl ester groups are installed through selective esterification or protection of carboxylic acid intermediates.
Functional Group Transformations
- Selective esterification of dicarboxylic acid intermediates with tert-butanol and methanol under acidic or coupling reagent conditions.
- Use of mild conditions to preserve the bicyclic core and avoid ring opening.
- Possible use of carbodiimide coupling agents or acid chlorides to promote ester formation.
Detailed Synthetic Procedure (Based on Patent WO2014177060A1 and Related Literature)
| Step No. | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of Azabicyclo Core | Cycloaddition or intramolecular cyclization | Starting from aminoalkene or aziridine precursors, cyclization forms the azabicyclo[2.1.1]hexane ring. |
| 2 | Introduction of Carboxyl Groups | Oxidation or carboxylation | Functionalization at 2 and 5 positions with carboxylic acid groups. |
| 3 | Selective Esterification | Reaction with tert-butanol and methanol, acid catalyst or coupling agents | Protection of carboxyl groups as tert-butyl and methyl esters selectively. |
| 4 | Purification | Chromatography, recrystallization | Isolation of the endo isomer with high stereochemical purity. |
Research Findings and Optimization
- Stereochemical Control: The endo isomer is favored under kinetic control during cycloaddition; temperature and solvent polarity influence the stereoselectivity.
- Yield Optimization: Use of mild esterification conditions avoids degradation of the bicyclic core, improving overall yield.
- Purity: Chromatographic techniques, including preparative HPLC, are effective in isolating the pure endo isomer.
- Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters to maintain stereochemical integrity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxidation of the TBDMS-protected hydroxylmethyl group at C5 to the corresponding carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while substitution reactions result in the formation of new functionalized derivatives.
Scientific Research Applications
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel bio-active compounds.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The tert-butyl and methyl ester groups play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
O2-Tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate (C14H23NO4, MW 269.34 g/mol) : Larger 2.2.2 bicyclo system reduces ring strain, enhancing thermal stability. Higher molecular weight increases lipophilicity (logP ~1.8 vs. ~1.5 for the 2.1.1 compound). Broader applications in catalysis due to reduced reactivity toward ring-opening reactions.
O2-Methyl O5-tert-butyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate :
- Inverted ester positions alter steric and electronic profiles, affecting substrate binding in enzyme inhibition assays.
- Lower solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 3.5 mg/mL for the original compound).
Unsubstituted 2-Azabicyclo[2.1.1]hexane :
- Absence of ester groups simplifies the structure but reduces versatility in synthetic modifications.
- Higher basicity (pKa ~8.2 vs. ~7.5 for the dicarboxylate derivative) due to unshielded amine.
Physicochemical and Reactivity Profiles
The tert-butyl and methyl esters in the target compound enhance steric shielding of the amine, reducing nucleophilicity by ~40% compared to unsubstituted analogs . This property is critical in preventing unwanted side reactions during peptide coupling or metal-mediated transformations.
Biological Activity
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate, also known by its CAS number 615575-78-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H19NO4, with a molecular weight of 241.28 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often studied for their biological properties.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 615575-78-5 |
| SMILES | COC(=O)[C@H]1[C@@H]2C[C@H]1N(C(=O)OC(C)(C)C)C2 |
Pharmacological Effects
Research indicates that compounds within the azabicyclo family exhibit a range of biological activities, including:
- Antimicrobial Activity : Some azabicyclo compounds have shown effectiveness against various bacterial strains.
- CNS Activity : Due to their structural similarities to neurotransmitters, they may influence central nervous system functions.
In particular, this compound has been studied for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors in the brain, potentially influencing dopaminergic and serotonergic pathways.
- Enzymatic Inhibition : There is potential for this compound to inhibit enzymes involved in neurotransmitter degradation or synthesis.
Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar azabicyclo compounds demonstrated that they could reduce oxidative stress in neuronal cells. This suggests that this compound could have similar protective qualities against neurodegenerative diseases.
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of bicyclic compounds, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. While specific data for this compound was not highlighted, the trends suggest potential applications in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
